Octakis(3-chloropropyl)octasilsesquioxane

Übersicht

Beschreibung

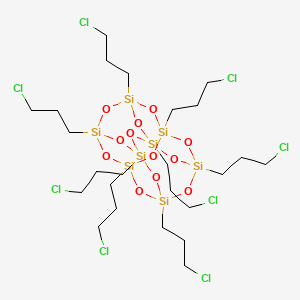

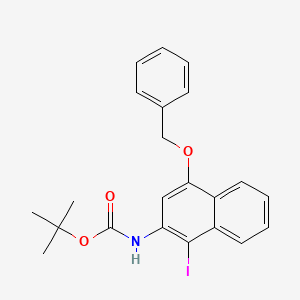

Octakis(3-chloropropyl)octasilsesquioxane is a type of silsesquioxane, a class of compounds that have a cubic structure with silicon and oxygen atoms forming the cube vertices . It is characterized by eight 3-chloropropyl groups attached to the silicon atoms .

Synthesis Analysis

The synthesis of Octakis(3-chloropropyl)octasilsesquioxane is based on a two-stage hydrolytic condensation of 3-chloropropyltrimethoxysilane . The process is conducted in a methanolic solution, with the first stage being acid hydrolysis and the second stage condensation in the presence of di-n-butyltin dilaurate as a catalyst .Molecular Structure Analysis

The molecular formula of Octakis(3-chloropropyl)octasilsesquioxane is C24H48Cl8O12Si8 . It has a cubic structure formed by silicon and oxygen atoms, with eight 3-chloropropyl groups attached to the silicon atoms .Chemical Reactions Analysis

Octakis(3-chloropropyl)octasilsesquioxane can undergo halogen exchange reactions in a one-pot synthesis to obtain more reactive halide compounds . Factors such as metal halides, solvent effects, phase transfer catalysts, alkylating agent, and reaction times play important roles in these reactions .Physical And Chemical Properties Analysis

Octakis(3-chloropropyl)octasilsesquioxane can undergo reversible thermally induced phase transitions in the solid state . The phase behavior has been studied with differential scanning calorimetry (DSC), X-ray diffraction, dielectric relaxation spectroscopy (DRS), and nuclear magnetic resonance spectroscopy in the solid state (SS NMR), as well as positron annihilation lifetime spectroscopy (PALS) and polarized optical microscopy (POM) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Octakis(3-chloropropyl)octasilsesquioxane has been synthesized using a two-stage hydrolytic condensation of 3-chloropropyltrimethoxysilane. This method is more rapid and yields a comparable product to traditional methods. The process involves acid hydrolysis followed by condensation with di-n-butyltin dilaurate as a catalyst (Marciniec et al., 2008).

Functionalization of Silsesquioxanes

The functionalization of polyhedral oligomeric silsesquioxane (POSS) via nucleophilic substitution of chlorine atoms has been enabled by a new synthesis method of octakis(3-chloropropyl)octasilsesquioxane. This allows the creation of various functionalized silsesquioxanes, characterized by spectroscopic methods and elemental analysis (Dutkiewicz et al., 2009).

Application in Nanocomposites

The synthesis of octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) via direct hydrosilylation has been demonstrated, with applications as a precursor to organic/inorganic nanocomposites. This product can be converted to its octamethacrylate derivative, showing potential in thermal and UV/vis curable precursors (Zhang and Laine, 2000).

Organofunctionalization for Sensor Applications

A study describes the organofunctionalization of octakis(3-chloropropyl)octasilsesquioxane with various agents, leading to its application in the chronoamperometric detection of L-Dopamine. The functionalized silsesquioxane was characterized by several analytical techniques, demonstrating its potential in sensor technology (Fernandes et al., 2018).

Halogen Exchange Synthesis

The synthesis of more reactive halide compounds, like octakis(3-bromopropyl)octasilsesquioxane and octakis(3-iodopropyl)octasilsesquioxane, is achieved by halogen exchange reactions starting from octakis(3-chloropropyl)octasilsesquioxane. This study highlights the roles of various factors in the synthesis process (Ervithayasuporn et al., 2013).

Solid-State Dynamics and Transformations

Research on octakis(3-chloropropyl)octasilsesquioxane has revealed its ability to undergo reversible thermally induced phase transitions in the solid state. This property is significant for the molecular design of advanced hybrid materials capable of such transformations (Kowalewska et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of Octa(|A-Chloropropyl) Poss, also known as Octakis(3-chloropropyl)octasilsesquioxane or Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octakis(3-chloropropyl)-, are metallic ions, specifically Cu2+ and Ni2+ . These ions play crucial roles in various biochemical processes, including enzymatic reactions and electron transport.

Mode of Action

Octa(|A-Chloropropyl) Poss interacts with its targets through a process known as sorption . The compound has a specific sorption capacity for metallic ions, which increases in the following solvent order: water < ethanol < 42% ethanol < ketone .

Result of Action

The primary result of Octa(|A-Chloropropyl) Poss’s action is the sorption of metallic ions . This can lead to changes in the concentration of these ions in the environment, potentially affecting various molecular and cellular processes.

Action Environment

The action of Octa(|A-Chloropropyl) Poss is influenced by environmental factors such as the presence of different solvents . Its sorption capacity for metallic ions increases in environments with certain solvents, suggesting that these solvents enhance the compound’s efficacy .

Zukünftige Richtungen

Octakis(3-chloropropyl)octasilsesquioxane and its derivatives have potential applications in the development of antifouling systems . The results reported on hexylimidazolium-based POSS further deepen the knowledge of quaternary ammonium salts (QASs) formulations which can be used as antifouling compounds .

Eigenschaften

IUPAC Name |

1,3,5,7,9,11,13,15-octakis(3-chloropropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48Cl8O12Si8/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32/h1-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGINHDXPKEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48Cl8O12Si8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octakis(3-chloropropyl)octasilsesquioxane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)

![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)

![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)